molecular formula C29H37N5O9 B114736 Gluten Exorphin A5 CAS No. 142155-24-6

Gluten Exorphin A5

Cat. No.: B114736
CAS No.: 142155-24-6
M. Wt: 599.6 g/mol
InChI Key: SBTRTGWXCQVLKM-VHEHYOFYSA-N
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Description

Gluten Exorphin A5 is a peptide that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is composed of five amino acids: glycine, tyrosine, tyrosine, proline, and threonine, arranged in a specific sequence. It is known for its role as an exogenous opioid peptide derived from wheat gluten .

Mechanism of Action

Target of Action

Gluten Exorphin A5, also known as Gly-tyr-tyr-pro-thr or Glycyl-tyrosyl-tyrosyl-prolyl-threonine, is a pentapeptide opioid agonist . It exhibits selectivity for δ- and μ-opioid receptors . These receptors are primarily found in the central and peripheral nervous systems and are involved in pain regulation, emotional responses, and other physiological processes .

Mode of Action

This compound interacts with its target receptors, the δ- and μ-opioid receptors, to produce various effects. It acts as an agonist, meaning it binds to these receptors and activates them . This activation can lead to a variety of physiological responses, including modulation of pain perception and changes in emotional states .

Biochemical Pathways

Upon activation of the δ- and μ-opioid receptors, this compound can influence several biochemical pathways. These include pathways involved in prolactin secretion, modification of brain neurotransmitter secretion, and regulation of hormonal and gastrointestinal functions . The exact mechanisms and downstream effects of these pathways are complex and may vary depending on the specific context and environment.

Pharmacokinetics

It is known that this compound is derived from the digestion of gluten, a protein found in wheat

Result of Action

The activation of δ- and μ-opioid receptors by this compound can lead to various molecular and cellular effects. For example, it has been reported to modulate pain senses, observable behavior, learning, and memory processes in animal models . Additionally, it may influence the secretion of certain hormones and neurotransmitters .

Biochemical Analysis

Biochemical Properties

Gluten Exorphin A5 interacts with various enzymes, proteins, and other biomolecules. It is an opioid agonist, meaning it can bind to and activate opioid receptors in the body . Specifically, this compound shows selectivity for δ- and μ-opioid receptors . These interactions play a crucial role in various biochemical reactions.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been reported to modulate pain senses, observable behavior, learning, and memory processes in animal models . It also influences cell function by affecting hormonal and gastrointestinal functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically opioid receptors. It acts as an agonist for these receptors, meaning it binds to these receptors and activates them . This activation can lead to changes in gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gluten Exorphin A5 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be optimized for greener conditions, such as using tandem sequential peptide coupling strategies to minimize waste and improve yield . These methods ensure the production of high-purity peptides suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Gluten Exorphin A5 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various protecting groups for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while substitution reactions can yield peptides with altered functional groups that enhance their stability or activity.

Scientific Research Applications

Gluten Exorphin A5 has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role as an exogenous opioid peptide and its potential effects on biological systems.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders, such as Alzheimer’s disease.

    Industry: Utilized in the development of peptide-based materials and products due to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-prolyl-glutamic acid (GPE): Another neuroprotective peptide with similar therapeutic applications.

    Glycyl-tyrosine (GY): A dipeptide used in various biochemical studies.

    Prolyl-tyrosine (PY): A dipeptide with distinct biological activities.

Uniqueness

Gluten Exorphin A5 stands out due to its specific sequence and combination of amino acids, which confer unique properties and potential applications. Its ability to interact with opioid receptors and modulate neuroprotective pathways makes it a valuable compound for research and therapeutic development.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTRTGWXCQVLKM-VHEHYOFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931372
Record name N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142155-24-6
Record name Exorphin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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